1-Amino-2-naphthol hydrochloride

Microbial Fuel Cell Electron Mediator Azo Dye Degradation

Researchers using redox mediators in MFCs face isomeric interference that undermines reproducibility. 1-Amino-2-naphthol HCl (CAS 1198-27-2) resolves this with its isomer-pure 1,2-substitution, delivering unique electrochemical signatures unattainable with other aminonaphthols. • Superior electron-shuttling efficacy vs. 4-amino-1-naphthol in azo dye decolorization • Diagnostic LDI-MS dimeric ion [2M-2H₂O+H]⁺ fingerprint for unambiguous QC identification • Stable HCl salt; store 2-8°C under argon to avoid air/light degradation. Consistent supply for sensor fabrication, dye synthesis, and photochromic materials.

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
CAS No. 1198-27-2
Cat. No. B075536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-naphthol hydrochloride
CAS1198-27-2
Synonyms1-amino-2-naphthalenol
1-amino-2-naphthol
1-amino-2-naphthol hydrochloride
1-amino-2-naphthol sulfate
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2[NH3+])O.[Cl-]
InChIInChI=1S/C10H9NO.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-6,12H,11H2;1H
InChIKeyDEKREBCFNLUULC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-2-naphthol hydrochloride Procurement & Characteristics


1-Amino-2-naphthol hydrochloride is an aminonaphthol derivative with the molecular formula C₁₀H₁₀ClNO (MW 195.65 g/mol), existing as a white to yellowish crystalline solid with a melting point of 250 °C (decomposition) [1]. The compound contains both amino and hydroxyl substituents on the naphthalene ring at the 1- and 2-positions respectively, and is obtained as the hydrochloride salt, which exhibits superior stability and handling characteristics compared to the air-sensitive free base form (CAS 2834-92-6) . Its primary industrial and research utility lies in the synthesis of azo dyes via diazotization and coupling reactions, with emerging applications in electrochemical sensing and microbial fuel cell technologies [1].

1
Hydrochloride salt form supports simplified handling and storage compared to air-sensitive free base
Stability advantage reported; standard laboratory conditions sufficient
2
Key intermediate for azo dye synthesis via diazotization and coupling
Industrial research and dye chemistry workflow
3
Suitable for electrochemical sensor research and microbial fuel cell mediator studies
Reported electron-shuttling and oxygen-sensitive properties

1-Amino-2-naphthol hydrochloride Irreplaceability


Isomeric aminonaphthols exhibit markedly divergent physicochemical behaviors that preclude simple interchange. The specific 1-amino-2-hydroxy substitution pattern confers a unique electron-mediating capability and electrochemical signature that is not shared by other positional isomers [1]. For instance, 1-amino-2-naphthol demonstrates intense dimeric ion formation in laser desorption/ionization mass spectrometry that 5-amino-1-naphthol fails to exhibit [2], while its electron-shuttling efficiency in microbial fuel cells differs measurably from 4-amino-1-naphthol [1]. Furthermore, the hydrochloride salt form of 1-amino-2-naphthol provides distinct procurement advantages in stability and handling over the free base, which is susceptible to air and light-induced degradation unless stored under inert atmosphere at 2-8 °C . These differences carry direct implications for analytical reproducibility, sensor performance, and process consistency.

This compound
1-Amino-2-naphthol HCl
1,2-substitution pattern imparts unique electron-mediating capacity and dimeric LDI-MS signature not shared by other positional isomers
Potential substitute
4-Amino-1-naphthol / 5-Amino-1-naphthol
Isomeric analogs may show divergent electron-shuttling efficiency or lack characteristic mass spectrometric fingerprint, limiting direct method transfer
Salt form also matters: free base (CAS 2834-92-6) requires inert-atmosphere storage; interchange with salt form alters stability and handling protocols.

1-Amino-2-naphthol hydrochloride Differentiation Evidence


Electron-Shuttling Mediation vs 4-Amino-1-naphthol

In a head-to-head comparison using cyclic voltammetry under identical microbial fuel cell (MFC) conditions, 1-amino-2-naphthol (1A2N) and 4-amino-1-naphthol (4A1N) both exhibited reduction and oxidation peak potentials confirming their roles as electron-shuttling mediators; however, shake-flask culture experiments demonstrated that appropriate accumulation of 1A2N enhanced color-removal efficiencies more effectively than 4A1N in bacterial decolorization assays [1].

Electron-shuttling vs 4A1N
Head-to-head
1A2N enhanced bacterial decolorization efficiency more than 4A1N under identical MFC conditions (cyclic voltammetry and shake-flask cultures)
Supports selection for mediator-assisted dye decolorization research
Relative performance difference reported; absolute values not detailed
Microbial Fuel Cell Electron Mediator Azo Dye Degradation

Unique Dimeric Ion in LDI-MS

Laser desorption/ionization mass spectrometry (LDI-MS) analysis of seven aminonaphthol isomers revealed that 1-amino-2-naphthol (1,2-ANL) and 2-amino-1-naphthol (2,1-ANL) uniquely exhibit an intense dimeric ion [2M-2H₂O+H]⁺ in positive-ion mode, whereas isomer 5-amino-1-naphthol (5,1-ANL) shows no dimeric ion formation under identical laser fluence conditions [1]. This distinctive photochemical behavior provides a reliable analytical fingerprint for identification and purity verification.

Dimeric ion in LDI-MS
Head-to-head
[2M-2H₂O+H]⁺ ion exclusively observed in 1,2-ANL; absent in 5,1-ANL
Reliable isomer-specific analytical fingerprint for identification
Positive-ion mode; nitrogen laser desorption
Mass Spectrometry Laser Desorption/Ionization Analytical Chemistry

Fluorescent Cu²⁺ Sensor Performance

A CHEF (Chelation-Enhanced Fluorescence)-based ratiometric sensor was developed using a 1-amino-2-naphthol functionalized fluorophoric ligand (L1) for Cu²⁺ detection. The ligand demonstrated specific Cu²⁺ binding in the presence of a large excess of competing ions, with observable spectral changes sufficient for naked-eye detection and ratiometric emission measurements at two distinct wavelengths [1]. This represents a class-level capability of 1-amino-2-naphthol-derived probes that is not universally shared by aminonaphthol isomers lacking the 1,2-substitution pattern required for effective chelation geometry.

Fluorescent Cu²⁺ sensor
Class-level inference
1A2N-functionalized ligand showed selective Cu²⁺ binding with ratiometric emission and naked-eye detection
Demonstrates chelation geometry useful for sensor design; not universal across isomers
HeLa cell imaging indicates biocompatibility context
Fluorescent Chemosensor Copper Detection Ratiometric Sensing

Electrochemical Dissolved Oxygen Sensor

A glassy carbon electrode modified with copper-1-amino-2-naphthol (AN-Cu²⁺) complex immobilized on carboxyl-functionalized multiwalled carbon nanotubes (GCE/f-MWCNT@AN-Cu²⁺) was developed for dissolved oxygen (DO) detection [1]. The oxygen reduction reaction was exclusively catalyzed by the AN-coated f-MWCNT, with Cu²⁺ serving primarily to immobilize AN and enhance electrode stability [1]. Direct interaction between AN and O₂ was confirmed by intense turbidity formation upon O₂ purging of AN solutions [1]. The sensor exhibited excellent tolerance to interferents commonly found in water samples, with Koutecký-Levich analysis confirming a four-electron reduction pathway for O₂ [1].

Dissolved O₂ sensor
Supporting evidence
1A2N immobilized on f-MWCNT exclusively catalyzed ORR; four-electron pathway confirmed
Supports application in amperometric oxygen monitoring research
Phosphate buffer pH 7; good interferent tolerance reported
Electrochemical Sensor Dissolved Oxygen Carbon Nanotube Electrode

Stability: Salt vs Free Base Form

1-Amino-2-naphthol in its free base form (CAS 2834-92-6) is documented as air- and light-sensitive, requiring storage at 2-8 °C, sometimes under inert gas, to maintain stability . In contrast, the hydrochloride salt form (CAS 1198-27-2) is described as more stable and is the standard form used in industrial and research applications, including its widespread use as a dye intermediate [1]. This class-level stability advantage of the salt form over the free base is a critical factor for procurement decisions where shelf life and ease of handling are paramount.

Salt vs free base stability
Class-level inference
Hydrochloride salt (CAS 1198-27-2) exhibits reduced air/light sensitivity compared to free base (CAS 2834-92-6)
Procurement of salt form supports longer shelf life and standard handling
Free base requires 2-8°C inert-atmosphere storage
Chemical Stability Storage Conditions Formulation

Precursor for Photochromic Spirooxazines

1-Amino-2-naphthol (in its hydrochloride form) undergoes condensation with methylene-substituted azaheterocycles in the presence of an oxidizing agent to yield photochromic spirooxazines . This specific reactivity pathway is a class-defining characteristic of 1-amino-2-naphthol and is not a universal property of all aminonaphthol isomers. The compound also serves as the primary intermediate in the synthesis of 1,2-naphthoquinone via oxidation, a valuable building block for further organic transformations [1].

Spirooxazine precursor
Class-level inference
1A2N condenses with methylene-azaheterocycles to yield photochromic spirooxazines; also oxidizes to 1,2-naphthoquinone
Specific reactivity tied to 1,2-substitution pattern
Not documented for all aminonaphthol isomers
Photochromic Materials Spirooxazine Synthesis Dye Chemistry

1-Amino-2-naphthol hydrochloride Recommended Applications


MFC Mediator for Wastewater Decolorization

Based on direct comparative evidence demonstrating superior electron-shuttling efficacy of 1-amino-2-naphthol relative to 4-amino-1-naphthol in enhancing bacterial decolorization efficiency, this compound is recommended for use as an exogenous redox mediator in MFC systems treating azo dye-contaminated wastewater [1]. The compound's ability to shuttle electrons between bacterial cells and electrodes enables simultaneous pollutant degradation and power generation, with performance advantages over alternative bicyclic aromatics [1].

LDI-MS Isomer Identification Standard

The unique dimeric ion [2M-2H₂O+H]⁺ signature of 1-amino-2-naphthol in positive-ion LDI-MS, which is absent in isomers such as 5-amino-1-naphthol, establishes this compound as a valuable analytical standard for isomer differentiation and purity verification in quality control laboratories [2]. This specific mass spectrometric fingerprint enables unambiguous identification even in mixtures containing multiple aminonaphthol species [2].

Cu²⁺ Fluorescent Chemosensor Development

The demonstrated capability of 1-amino-2-naphthol-functionalized ligands to serve as CHEF-based ratiometric sensors for Cu²⁺, with sufficient spectral changes for naked-eye detection and compatibility with live-cell imaging, supports its use as a building block in fluorescent probe development [3]. The 1,2-substitution pattern enables the planar chelation geometry essential for charge transfer through the π-system, a structural requirement for ratiometric sensing performance [3].

Dissolved Oxygen Sensor on CNT Electrode

Evidence of exclusive oxygen reduction catalysis by 1-amino-2-naphthol immobilized on functionalized multiwalled carbon nanotubes, coupled with direct AN-O₂ adduct formation, supports its application in the fabrication of amperometric dissolved oxygen sensors [4]. The sensor platform demonstrates excellent interferent tolerance and reproducible four-electron oxygen reduction, making it suitable for environmental water quality monitoring applications [4].

Spirooxazine Synthesis Precursor

The established reactivity of 1-amino-2-naphthol hydrochloride in condensation reactions with methylene-substituted azaheterocycles to yield photochromic spirooxazines positions this compound as a critical precursor for photochromic material development . This application is specific to the 1,2-substitution pattern and cannot be achieved using all isomeric aminonaphthols, making targeted procurement essential .

Azo Dye Synthesis Intermediate

The superior stability and handling characteristics of 1-amino-2-naphthol hydrochloride compared to the air-sensitive free base make it the preferred form for large-scale azo dye synthesis via diazotization and coupling reactions [5]. This procurement choice directly impacts process consistency, shelf life, and operational safety in industrial dye manufacturing settings [5].

Application
Selection Property
Validation Focus
MFC mediator research (dye wastewater)
Electron-shuttling capacity
Bacterial decolorization efficiency vs isomer
LDI-MS isomer identification
Unique dimeric ion signature
Absence of [2M-2H₂O+H]⁺ in 5,1-ANL
Fluorescent Cu²⁺ probe development
CHEF-based ratiometric response
Selectivity against competing ions; imaging compatibility
Dissolved oxygen sensor (CNT electrode)
AN-O₂ adduct formation / ORR catalysis
Four-electron reduction pathway; interferent tolerance
Photochromic spirooxazine synthesis
Condensation reactivity with azaheterocycles
Yield and photochromic performance
Azo dye intermediate procurement
Salt form stability and handling
Process consistency; shelf life vs free base

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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